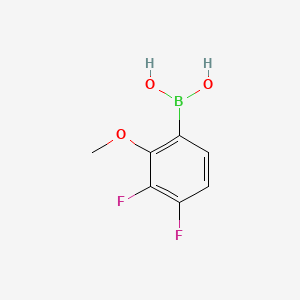![molecular formula C15H17N5O2 B591692 (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-77-7](/img/structure/B591692.png)
(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
概要
説明
The compound (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is a complex organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes a pyrazole ring fused to a pyrrolopyrimidine core, with a pivalate ester group attached, which can influence its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which is then fused with a pyrrolopyrimidine core. The final step involves the esterification of the resulting compound with pivalic acid to form the pivalate ester.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Pyrrolopyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor under cyclization conditions, often involving a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the reaction of the pyrazolopyrimidine derivative with pivalic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the pivalate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
科学的研究の応用
Chemistry
In chemistry, (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, derivatives of this compound have shown promise as anticancer agents. They have been found to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. This makes them potential candidates for the development of new cancer therapies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability. Its derivatives can also be used in the formulation of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where the overactivity of tyrosine kinases is a common feature.
類似化合物との比較
Similar Compounds
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl acetate
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl butyrate
Uniqueness
Compared to similar compounds, (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and stability. Additionally, the specific arrangement of the pyrazole and pyrrolopyrimidine rings can confer unique biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIWDOJHYCMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














